![molecular formula C4HN5 B1606427 1H-1,2,3-Triazole-4,5-dicarbonitrile CAS No. 53817-16-6](/img/structure/B1606427.png)
1H-1,2,3-Triazole-4,5-dicarbonitrile
Overview
Description
1H-1,2,3-Triazole-4,5-dicarbonitrile is a chemical compound with the molecular formula C4HN5 . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .
Synthesis Analysis
The synthesis of this compound involves several stages. In one of the stages, sodium hydride is used in toluene for a short duration, followed by the addition of Methyl 4’-(bromomethyl)biphenyl-2-carboxylate in toluene for 5 hours. The mixture is then treated with potassium hydroxide in water for 18 hours .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 119.09 . Its water solubility is calculated to be very soluble with a solubility of 16.8 mg/ml .Scientific Research Applications
Supramolecular and Coordination Chemistry
Triazole derivatives, including 1H-1,2,3-Triazole-4,5-dicarbonitrile, exhibit a wide array of supramolecular interactions, significantly impacting supramolecular and coordination chemistry. The nitrogen-rich triazole allows for complexation of anions through hydrogen and halogen bonding, presenting various coordination modes. This versatility enables applications in anion recognition, catalysis, and photochemistry, far beyond the initial scope of click chemistry (Schulze & Schubert, 2014).
Antimicrobial Applications
1H-1,2,3-Triazole derivatives are also explored for their antimicrobial potential. Novel triazole-dihydropyridine derivatives have shown significant antibacterial activity against various bacterial strains, highlighting the therapeutic potential of these compounds in addressing bacterial infections (Gauni, Mehariya, Shah, & Duggirala, 2021).
High-Performance Materials
The structural modification of triazole compounds has led to the development of insensitive high explosives, such as tetrazolyl triazolotriazines. These compounds offer a balance between high detonation performance and safety, making them potential replacements for traditional explosives (Snyder, Myers, Imler, Chavez, Parrish, Veauthier, & Scharff, 2017).
Structural Characterization
The study of 1H- and 2H-1,2,3-triazoles through millimeter-wave spectroscopy has provided precise equilibrium structures of these isomers, contributing significantly to our understanding of their physical and chemical properties. Such detailed characterizations are crucial for the design and synthesis of new materials and drugs (Zdanovskaia, Esselman, Kougias, Amberger, Stanton, Woods, & McMahon, 2022).
Safety and Hazards
1H-1,2,3-Triazole-4,5-dicarbonitrile is classified as a warning signal word. It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Mechanism of Action
Target of Action
It is known that 1,2,3-triazole derivatives can interact with various proteins and receptors
Mode of Action
1,2,3-triazole derivatives are known to interact with the amino acids present in the active site of their targets through various interactions like electrostatic interaction, pi-anion interaction, h-bonding, and van der waals interaction .
Biochemical Pathways
It is known that 1,2,3-triazole derivatives can affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
The compound is a solid at room temperature , which could influence its absorption and distribution
Result of Action
Based on the known activities of 1,2,3-triazole derivatives, it can be hypothesized that this compound may have significant effects at the molecular and cellular level .
Action Environment
The action of 1H-1,2,3-Triazole-4,5-dicarbonitrile can be influenced by environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . The compound’s efficacy could also be influenced by these conditions.
properties
IUPAC Name |
2H-triazole-4,5-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HN5/c5-1-3-4(2-6)8-9-7-3/h(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVANFNGOSJTZFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=NNN=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202093 | |
Record name | 1H-1,2,3-Triazole-4,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53817-16-6 | |
Record name | 1H-1,2,3-Triazole-4,5-dicarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53817-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,3-Triazole-4,5-dicarbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053817166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-1,2,3-Triazole-4,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-1,2,3-triazole-4,5-dicarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.437 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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